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Abstract

DNA topoisomerases are ubiquitous enzymes essential for managing the topological state of
DNA in all living organisms.[1] Among these, Topoisomerase lll, a Type IA topoisomerase,
plays a critical role in various cellular processes, including DNA replication, recombination, and
repair, by catalyzing the passage of a single DNA strand through a transient break in another.
[2][3][4] This technical guide provides a comprehensive overview of the structure and function
of Topoisomerase lll, with a focus on its enzymatic mechanism, cellular roles, and its potential
as a target for therapeutic intervention. Detailed experimental protocols and quantitative data
are presented to serve as a valuable resource for researchers in the field.

Introduction to Topoisomerase lll

Topoisomerase Il belongs to the Type IA subfamily of DNA topoisomerases, which act by
creating a transient single-stranded break in DNA, allowing for the passage of another single or
double strand of DNA through the break to resolve topological entanglements.[2][4] Unlike Type
IB topoisomerases that cleave the 3'-end of the DNA backbone, Type IA enzymes, including
Topoisomerase lll, form a covalent intermediate with the 5'-end of the broken DNA strand.[5] In
prokaryotes such as Escherichia coli, there is a single Topoisomerase Ill enzyme, whereas
eukaryotes possess two main isoforms, Topoisomerase llla and Topoisomerase IlI3, each with
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specialized functions. Eukaryotic Topoisomerase llla is often found in a complex with helicases
like BLM (Bloom's syndrome helicase) and plays a crucial role in dissolving double Holliday
junctions, thereby preventing chromosomal crossovers during recombination.[6]
Topoisomerase |1 has been implicated in RNA metabolism and neuronal function.[6][7]

Molecular Structure of Topoisomerase lli

The three-dimensional structure of Topoisomerase Il reveals a toroidal, or donut-shaped,
protein with a central hole through which DNA is thought to pass.[3] The enzyme is composed
of four main domains.[3] The active site is located at the interface of two of these domains and
contains a catalytic tyrosine residue responsible for the DNA cleavage and re-ligation reactions.
[3][8] A key structural feature of E. coli Topoisomerase lll is a 17-amino acid "decatenation
loop" that is absent in Topoisomerase | and is essential for its decatenation activity.[3] The C-
terminal region of the enzyme contains a zinc-finger domain that is important for its function
and distinguishes it from other topoisomerases.[1]

Crystal structures of E. coli Topoisomerase Il in complex with single-stranded DNA (ssDNA)
have revealed that the enzyme undergoes significant conformational changes upon DNA
binding.[5] These structures show the enzyme in both "open" and "closed" conformations,
suggesting a dynamic mechanism for DNA cleavage and strand passage.[5] In the open
conformation, the ssDNA is fully engaged in the active site, while in the closed conformation,
the DNA is bound to a groove on the enzyme's surface but has not yet entered the active site.

[5]

Enzymatic Mechanism and Cellular Functions

The catalytic cycle of Topoisomerase Il involves several key steps: binding to a region of
ssDNA, cleavage of the phosphodiester backbone to form a covalent 5'-phosphotyrosyl
intermediate, passage of another DNA strand through the break, and finally, re-ligation of the
broken strand.[5] This strand-passage mechanism allows Topoisomerase Ill to perform a
variety of topological transformations, including the relaxation of supercoiled DNA and the
decatenation of intertwined DNA circles.[4][9]

Role in DNA Replication

Topoisomerase lll plays a crucial role at the replication fork.[6][10] In E. coli, it is thought to
assist Topoisomerase IV in the decatenation of newly replicated daughter chromosomes by
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removing precatenanes, which are topological links between the parental DNA strands ahead
of the replication fork.[6][10] It has been shown to associate with the replisome, likely through
interactions with single-stranded DNA binding protein (SSB) and components of the DNA
polymerase lll holoenzyme.[6] In eukaryotes, the Topoisomerase Illa-RMI1 complex is involved
in processing recombination intermediates that can arise from replication fork collapse.[11]

Function in DNA Repair and Recombination

A primary function of Topoisomerase Ill, particularly in eukaryotes, is the resolution of Holliday
junctions, which are four-way DNA structures that form during homologous recombination.[11]
In conjunction with RecQ helicases, Topoisomerase llla dissolves double Holliday junctions to
produce non-crossover products, thus maintaining genome stability.[6] Studies in
Schizosaccharomyces pombe have shown that Topoisomerase Il is involved in DNA repair
pathways, as mutants are sensitive to DNA damaging agents.[12]

Quantitative Analysis of Topoisomerase lll Activity

The enzymatic activity of Topoisomerase Ill can be quantified using various biochemical and
biophysical assays. Single-molecule techniques, such as magnetic tweezers, have provided
unprecedented insights into the dynamics of Topoisomerase Il activity.

E. coli

E. coli

Parameter . . Reference
Topoisomerase | Topoisomerase lll
Overall Relaxation ~0.9 ~0.2 3]
Rate supercoils/second supercoils/second
) ) ) ~130
Processive Relaxation  ~3 supercoils/second )
. supercoils/second [3]
Velocity (slow)
(fast)
Pauses Between
Short Long [3]

Relaxation Runs

Table 1: Comparison of single-molecule relaxation kinetics of E. coli Topoisomerase | and .

Experimental Protocols
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Purification of Recombinant Topoisomerase lll

The purification of recombinant Topoisomerase Il is a prerequisite for most in vitro studies. A
common approach involves the overexpression of a tagged version of the enzyme in E. coli

followed by a series of chromatography steps.
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Cell Culture and Expression

Transformation of E. coli with TopoIII expression vector

'

Inoculation and growth of bacterial culture

l

Induction of protein expression (e.g., with IPTG)

Cell Lysis ani Clarification

Harvest cells by centrifugation

'

Resuspend cell pellet and lyse (e.g., sonication)

l

Centrifuge to remove cell debris

Chromalography

Affinity Chromatography (e.g., Ni-NTA for His-tagged protein)

l

Ion-Exchange Chromatography (e.g., Q-Sepharose)

l

Size-Exclusion Chromatography (e.g., Superdex 200)

Final iroduct

Concentrate purified protein

'

Assess purity by SDS-PAGE

'

Store at -80°C

Click to download full resolution via product page

Caption: Workflow for a typical DNA relaxation assay.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15138130?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Detailed Methodology:

e Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled
plasmid DNA (e.g., pBR322), 10x reaction buffer (e.g., 500 mM Tris-HCI pH 8.0, 1 M KCl,
100 mM MgCI2, 5 mM DTT), and purified Topoisomerase lll.

e |ncubation: Incubate the reaction at 37°C for 30 minutes.

e Reaction Termination: Stop the reaction by adding a stop solution containing SDS and
Proteinase K.

o Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto a 1%
agarose gel. Run the gel in 1x TAE buffer.

 Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV
light. Supercoiled DNA migrates faster than relaxed DNA, allowing for the assessment of
topoisomerase activity.

Topoisomerase lll as a Drug Target

The essential roles of topoisomerases in cellular processes make them attractive targets for
antimicrobial and anticancer drugs. [13][14][15]While most clinically used topoisomerase
inhibitors target Topoisomerase | or Il, there is growing interest in developing specific inhibitors
for Topoisomerase lll. [13][16]Such inhibitors could have applications as novel antibiotics,
particularly in the face of rising antibiotic resistance. [8]The development of Topoisomerase IlI-
specific inhibitors requires a deep understanding of its structure and mechanism to design
molecules that can selectively block its activity without affecting other topoisomerases. [16]
Logical Relationship of Topoisomerase Il Inhibition
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Cellular Processes Inhibition
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Caption: Consequence of Topoisomerase Ill inhibition.

Conclusion

Topoisomerase Il is a fascinating and vital enzyme with intricate roles in maintaining genome
integrity. Its unique structural features and enzymatic mechanism distinguish it from other
topoisomerases and underscore its importance in DNA metabolism. Further research into the
structure-function relationships of Topoisomerase Ill and its interactions with other cellular
proteins will undoubtedly pave the way for the development of novel therapeutic agents
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targeting this essential enzyme. This guide provides a foundational understanding and practical

methodologies to aid researchers in their exploration of Topoisomerase lll.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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